molecular formula C18H20ClN5O B11143136 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide

Cat. No.: B11143136
M. Wt: 357.8 g/mol
InChI Key: VFRQQECOVAAOFP-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C18H20ClN5O

Molecular Weight

357.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C18H20ClN5O/c19-15-5-4-14-6-11-24(16(14)13-15)12-10-20-17(25)3-1-7-21-18-22-8-2-9-23-18/h2,4-6,8-9,11,13H,1,3,7,10,12H2,(H,20,25)(H,21,22,23)

InChI Key

VFRQQECOVAAOFP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCCCC(=O)NCCN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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